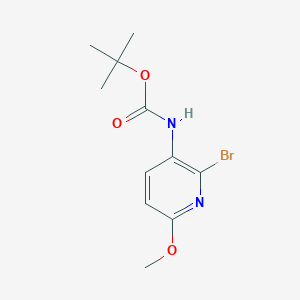![molecular formula C24H19ClN4O3S B2871292 N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide CAS No. 1226432-84-3](/img/no-structure.png)
N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide is a useful research compound. Its molecular formula is C24H19ClN4O3S and its molecular weight is 478.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide has been a subject of various scientific research applications, focusing primarily on its synthesis and potential biological activities. One area of research involves the design and synthesis of certain acetamide derivatives to evaluate their in vitro cytotoxic activity against a range of cancer cell lines. For instance, the incorporation of different aryloxy groups to the pyrimidine ring has been explored for new anticancer agents, demonstrating promising activity against several cancer cell types (Al-Sanea et al., 2020).
Imaging Applications
Another significant application is in the field of imaging, particularly positron emission tomography (PET). Compounds within this class have been investigated for their potential as selective radioligands. For example, specific derivatives have been synthesized and labeled with fluorine-18, demonstrating utility in imaging the translocator protein (18 kDa) with PET, highlighting their relevance in neurological and oncological research (Dollé et al., 2008).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide has also been conducted. Studies have synthesized novel derivatives and assessed their effectiveness against various microbial strains, contributing to the search for new antimicrobial agents with potential applications in treating infections resistant to existing antibiotics (Hossan et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with 6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol in the presence of a coupling agent to form the corresponding amide. The amide is then treated with a base to deprotonate the acidic hydrogen on the pyrimidine ring, followed by reaction with an alkylating agent to form the final product.", "Starting Materials": [ "2-(2-methoxyphenyl)acetic acid", "6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol", "Coupling agent", "Base", "Alkylating agent" ], "Reaction": [ "Step 1: React 2-(2-methoxyphenyl)acetic acid with a coupling agent and 6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol in a suitable solvent to form the corresponding amide.", "Step 2: Treat the amide with a base to deprotonate the acidic hydrogen on the pyrimidine ring.", "Step 3: React the deprotonated amide with an alkylating agent to form the final product." ] } | |
CAS RN |
1226432-84-3 |
Molecular Formula |
C24H19ClN4O3S |
Molecular Weight |
478.95 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19ClN4O3S/c1-14-7-8-16(11-15(14)2)22-26-20(32-27-22)13-28-19-9-10-33-21(19)23(30)29(24(28)31)12-17-5-3-4-6-18(17)25/h3-11H,12-13H2,1-2H3 |
InChI Key |
IYFVKWAKCRHJLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)
![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)
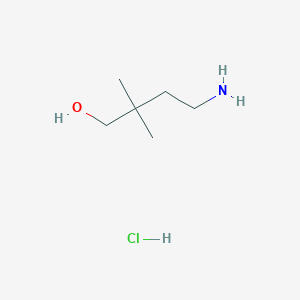
![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)
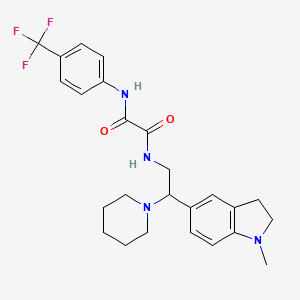
![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![N-(4-fluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2871219.png)
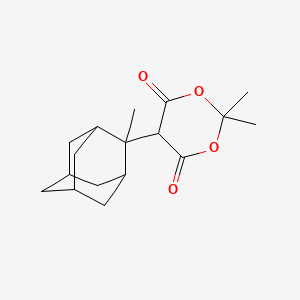

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)
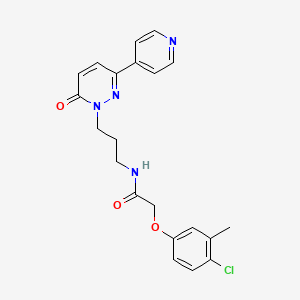
![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)
